Chloromethyl Thiophene-2-carboxylate
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Overview
Description
Chloromethyl Thiophene-2-carboxylate is an organic compound with the molecular formula C6H5ClO2S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chloromethyl Thiophene-2-carboxylate typically involves the reaction of thiophene with carbon tetrachloride (CCl4) and an alcohol (ROH) in the presence of catalysts such as vanadium, iron, or molybdenum. The reaction proceeds through the alkylation of thiophene with carbon tetrachloride, forming 2-trichloromethylthiophene, which then undergoes alcoholysis to yield the desired ester .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Chloromethyl Thiophene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or alcohols, to form different derivatives.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiophenes.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 2-thiophenecarboxylic acid and the corresponding alcohol.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or alcohols, often in the presence of a base such as sodium hydroxide.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Various substituted thiophene derivatives.
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Dihydrothiophenes.
Hydrolysis: 2-Thiophenecarboxylic acid and the corresponding alcohol.
Scientific Research Applications
Chloromethyl Thiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a building block for the development of pharmaceutical compounds.
Industry: Utilized in the production of dyes, optical bleaching agents, and conducting polymers.
Mechanism of Action
The mechanism of action of Chloromethyl Thiophene-2-carboxylate involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group is particularly reactive, allowing for various substitution reactions. The thiophene ring can interact with different molecular targets, potentially affecting biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
2-Thiophenecarboxylic acid: A precursor to the chloromethyl ester, with similar reactivity but lacking the chloromethyl group.
Thiophene-2-carboxylic acid ethyl ester: Another ester derivative with an ethyl group instead of a chloromethyl group.
Thiophene-2-carboxylic acid: A simple carboxylic acid derivative of thiophene.
Uniqueness
Chloromethyl Thiophene-2-carboxylate is unique due to the presence of the chloromethyl group, which enhances its reactivity and allows for a broader range of chemical transformations compared to its analogs .
Properties
CAS No. |
121585-21-5 |
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Molecular Formula |
C6H5ClO2S |
Molecular Weight |
176.62 g/mol |
IUPAC Name |
chloromethyl thiophene-2-carboxylate |
InChI |
InChI=1S/C6H5ClO2S/c7-4-9-6(8)5-2-1-3-10-5/h1-3H,4H2 |
InChI Key |
MZXRBRZQONZAJP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C(=O)OCCl |
Origin of Product |
United States |
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